Polyalthialdoic acid

描述

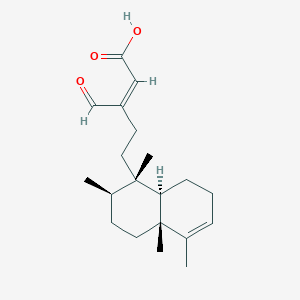

Polyalthialdoic acid is a clerodane diterpene first isolated from the stem bark of Polyalthia longifolia (Annonaceae), a medicinal plant traditionally used in Ayurvedic medicine . Structurally, it is identified as 16-oxo-cleroda-3,13(14)Z-dien-15-oic acid, characterized by a bicyclic clerodane skeleton with a ketone group at C-16 and a carboxylic acid moiety at C-15 .

Bioactivity and Mechanism: Polyalthialdoic acid exhibits potent cytotoxic effects against human tumor cell lines, including A-549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colon adenocarcinoma), with an ED50 of 0.6 μg/mL . Its mechanism involves mitochondrial-dependent apoptosis, evidenced by caspase-3/9 activation, cytochrome c release, and PARP cleavage in HL-60 leukemia cells .

属性

CAS 编号 |

137109-33-2 |

|---|---|

分子式 |

C20H30O3 |

分子量 |

318.4 g/mol |

IUPAC 名称 |

(Z)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid |

InChI |

InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12-/t15-,17+,19+,20+/m1/s1 |

InChI 键 |

LUZARHTWSOXFLP-DQLOYZPXSA-N |

SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C |

手性 SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C=O)CCC=C2C)C |

规范 SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C |

同义词 |

16-oxocleroda-3,13(14)-dien-15-oic acid polyalthialdoic acid |

产品来源 |

United States |

相似化合物的比较

Discussion and Implications

Polyalthialdoic acid stands out among clerodane diterpenes for its nanomolar-level potency (ED50 = 0.6 μg/mL) in human cancer models, outperforming structurally related compounds like kolavenic acid and labdanes from other Polyalthia species. Its mechanism—mitochondrial apoptosis—provides a therapeutic advantage over nonspecific cytotoxic agents. However, further studies are needed to:

Compare pharmacokinetics and toxicity profiles across diterpenes.

Explore synergies with chemotherapeutic drugs.

Validate efficacy in in vivo tumor models.

常见问题

Basic Research Questions

Q. What are the standard analytical techniques for characterizing polyalthialdoic acid's purity and structural integrity in synthetic chemistry research?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. For reproducibility, experimental protocols must detail solvent systems, column specifications (e.g., C18 for HPLC), and calibration standards. Known compounds should reference published spectral data, while novel derivatives require full spectral assignments and purity ≥95% by HPLC .

Q. How should researchers design initial experiments to assess polyalthialdoic acid's bioactivity in pharmacological studies?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (e.g., 0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only). Use cell lines with validated sensitivity to related compounds. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for biological replicates (n ≥ 3) to ensure robustness .

Q. What criteria determine the selection of solvents and reaction conditions for polyalthialdoic acid synthesis?

- Methodological Answer : Solvent choice depends on polarity (e.g., dichloromethane for non-polar intermediates) and reaction mechanism (e.g., DMF for SN2 reactions). Optimize temperature (e.g., reflux vs. room temperature) via kinetic studies. Document yield, side products (TLC monitoring), and purification methods (e.g., column chromatography with silica gel). Reproducibility requires specifying suppliers (e.g., Sigma-Aldrich®) and batch numbers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental results regarding polyalthialdoic acid's reactivity?

- Methodological Answer : Cross-validate computational models (e.g., DFT calculations for reaction pathways) with kinetic experiments (e.g., time-resolved spectroscopy). Adjust computational parameters (e.g., solvation models) to align with experimental conditions (e.g., solvent dielectric constant). Replicate experiments under controlled atmospheres (e.g., inert gas) to exclude environmental interference .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of polyalthialdoic acid in multi-variable biological systems?

- Methodological Answer : Use multivariate regression to account for covariates (e.g., cell viability, protein binding). Apply nonlinear mixed-effects models (NLME) for longitudinal data. Validate assumptions (e.g., normality via Shapiro-Wilk test) and report effect sizes (e.g., Cohen’s d) alongside p-values. Open-source tools like R or Python’s SciPy suite enhance transparency .

Q. How should researchers optimize polyalthialdoic acid's synthetic yield under varying catalytic conditions?

- Methodological Answer : Employ design of experiments (DoE) methodologies, such as factorial designs, to test catalysts (e.g., Pd/C vs. Ni) and ligand ratios. Monitor reaction progress via GC-MS or in-situ IR. Use response surface methodology (RSM) to identify optimal conditions (e.g., 80°C, 0.5 mol% catalyst). Report isolated yields and turnover frequencies (TOF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。